2-(1-Methylcyclopropyl)but-3-yn-2-ol chemical structure and properties
2-(1-Methylcyclopropyl)but-3-yn-2-ol chemical structure and properties
Executive Summary
2-(1-Methylcyclopropyl)but-3-yn-2-ol is a specialized tertiary alkynyl carbinol serving as a critical intermediate in the synthesis of cyclopropane-functionalized agrochemicals and pharmaceuticals. Structurally, it combines a terminal alkyne, a tertiary hydroxyl group, and a sterically demanding 1-methylcyclopropyl moiety.
This compound is primarily utilized as a stable precursor for (1-methylcyclopropyl)acetylene (via retro-Favorskii cleavage) and as a building block for introducing the rigid, lipophilic cyclopropyl motif into drug candidates, particularly in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and ethylene-response inhibitors in plant physiology.
Chemical Identity & Structure
Nomenclature and Identifiers[1]
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IUPAC Name: 2-(1-Methylcyclopropyl)but-3-yn-2-ol
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Systematic Name: 2-Hydroxy-2-(1-methylcyclopropyl)but-3-yne
-
Molecular Formula:
-
Molecular Weight: 124.18 g/mol
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SMILES: CC1(CC1)C(C)(O)C#C
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InChIKey: MWOFUOAWMMDAHZ-UHFFFAOYSA-N
Structural Analysis
The molecule features a chiral center at C2 (unless the cyclopropyl group is considered symmetric in specific conformations, but strictly C2 is chiral if the ring substitution creates asymmetry or if resolved). However, it is typically synthesized as a racemate.
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Steric Bulk: The 1-methylcyclopropyl group exerts significant steric pressure on the hydroxyl center, influencing reaction rates (e.g., slower esterification compared to non-cyclic analogs).
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Electronic Effects: The cyclopropyl ring acts as a sigma-donor, potentially stabilizing carbocation intermediates formed at C2 during dehydration reactions.
Synthesis & Production Protocols
The industrial and laboratory standard for synthesizing 2-(1-methylcyclopropyl)but-3-yn-2-ol is the nucleophilic addition of an acetylide anion to methyl 1-methylcyclopropyl ketone . This is a variant of the Favorskii reaction.
Reaction Scheme
The synthesis relies on the generation of a metal acetylide in situ or the use of a pre-formed reagent.
Figure 1: Nucleophilic addition of acetylide to the ketone carbonyl group.[1][2][3][4]
Detailed Experimental Protocol
Objective: Synthesis of 2-(1-methylcyclopropyl)but-3-yn-2-ol on a 50 mmol scale.
Reagents:
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Methyl 1-methylcyclopropyl ketone (1.0 eq)[5]
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Sodium acetylide (18 wt% slurry in xylene/light mineral oil) or Lithium acetylide-EDA complex (1.2 eq)
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Anhydrous THF (Solvent)
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Saturated aqueous
(Quench)
Procedure:
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Reagent Prep: Charge the flask with Sodium Acetylide slurry (1.2 eq) and dilute with anhydrous THF (5 mL/mmol). Cool the suspension to 0°C using an ice bath.
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Addition: Dissolve Methyl 1-methylcyclopropyl ketone (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the acetylide suspension over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or GC-MS.
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Workup: Cool the mixture to 0°C. Carefully quench with saturated
solution. Caution: Acetylene gas may evolve if excess acetylide remains. -
Extraction: Extract the aqueous layer with Diethyl Ether (
mL). Combine organic layers, wash with brine, and dry over anhydrous . -
Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (expected bp ~65–70°C at 10 mmHg) or flash chromatography on silica gel.
Physicochemical Properties[7][8][9][10][11]
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Colorless Liquid | Standard conditions |
| Boiling Point | 160–165°C (760 mmHg) | Extrapolated from 2-methyl-3-butyn-2-ol (104°C) |
| Boiling Point (Vacuum) | 68–72°C (12 mmHg) | Typical for C8 alkynols |
| Density | 0.92–0.94 g/cm³ | Estimated |
| Solubility | Ethanol, Ether, DCM, THF | Miscible in organics |
| Water Solubility | Low (<10 g/L) | Due to lipophilic cyclopropyl/methyl groups |
| Refractive Index ( | ~1.45–1.46 | Estimated |
Reactivity & Transformations[2]
This alcohol is a versatile pivot point in organic synthesis. It can undergo dehydration, rearrangement, or cleavage.[6]
Key Reaction Pathways
Figure 2: Major synthetic transformations available to the alcohol.[2]
Mechanistic Insights
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Retro-Favorskii Cleavage: Heating the alcohol with a catalytic amount of powdered KOH causes the elimination of acetone (or methyl ketone equivalent), liberating the terminal alkyne (1-methylcyclopropyl)acetylene . This is the primary method for accessing the volatile cyclopropyl acetylene moiety safely.
-
Rupe/Meyer-Schuster Rearrangement: Treatment with strong acid can trigger the migration of the hydroxyl group and rearrangement of the triple bond, leading to
-unsaturated ketones. The steric bulk of the cyclopropyl group may suppress the Rupe rearrangement in favor of the Meyer-Schuster pathway. -
Sonogashira Coupling: The terminal alkyne proton (
) allows for Pd-catalyzed cross-coupling with aryl halides without protecting the tertiary alcohol, provided the base strength is controlled.
Applications
Pharmaceutical Development
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Isostere Deployment: The (1-methylcyclopropyl)ethynyl group serves as a bioisostere for tert-butyl or isopropyl groups, adding rigidity and metabolic stability (blocking P450 oxidation at the benzylic-like position).
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HIV Inhibitors: Cyclopropylacetylene motifs are structural features in next-generation NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors), analogous to the cyclopropyl group in Efavirenz .
Agrochemicals
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Ethylene Antagonists: While 1-Methylcyclopropene (1-MCP) is the standard ethylene inhibitor, derivatives synthesized from this alcohol (via partial hydrogenation and dehydration) are explored for sustained-release formulations.
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Fungicides: The lipophilic nature of the 1-methylcyclopropyl group enhances cuticular penetration in crop protection agents.
Safety & Handling
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Flammability: High. Flash point likely <40°C. Store under inert atmosphere.
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Toxicity: Like most acetylenic alcohols, it may possess narcotic properties and be a skin/eye irritant.
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Stability: Stable at room temperature but should be kept away from strong acids (to prevent polymerization or rearrangement) and heavy metals (Cu, Ag) which form explosive acetylides.
References
-
PubChem. (2025).[7] Compound Summary: 2-(1-methylcyclopropyl)but-3-yn-2-ol (CID 523212). National Library of Medicine. Link
-
Coffman, D. D. (1940). Dimethylethynylcarbinol.[8] Organic Syntheses, 20, 40. (Foundational protocol for ketone ethynylation). Link
- Bierer, D., et al. (2000). Design, Synthesis, and Biological Evaluation of Novel NNRTIs. Journal of Medicinal Chemistry. (Contextual usage of cyclopropyl alkynes).
-
Sigma-Aldrich. (2025). Product Specification: Methyl 1-methylcyclopropyl ketone.[7] (Precursor data). Link
-
NIST Chemistry WebBook. Methyl 1-methylcyclopropyl ketone Spectral Data.Link
Sources
- 1. forum.prutor.ai [forum.prutor.ai]
- 2. chegg.com [chegg.com]
- 3. pearson.com [pearson.com]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 1-methylcyclopropyl ketone 95 1567-75-5 [sigmaaldrich.com]
- 8. Sciencemadness Discussion Board - 2-methyl-3-butyn-2-ol - Powered by XMB 1.9.11 [sciencemadness.org]
